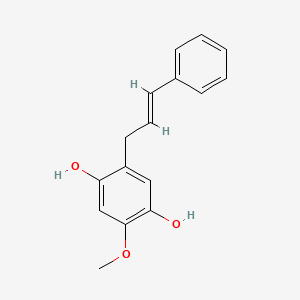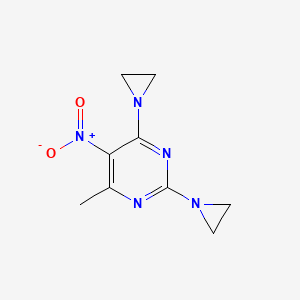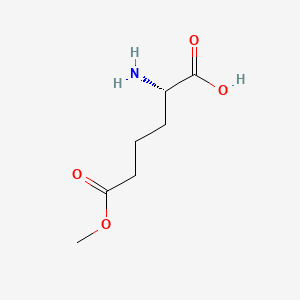
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, nitrophenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization with formic acid to yield the desired triazole compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
科学研究应用
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
作用机制
The mechanism by which 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation.
Anti-inflammatory Activity: It might modulate the production of inflammatory mediators or inhibit specific enzymes involved in the inflammatory response.
相似化合物的比较
Similar Compounds
- 5-(4-Chloro-2-nitrophenyl)furfural
- 2-Chloromethyl-4-nitrophenol
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
属性
CAS 编号 |
89060-24-2 |
|---|---|
分子式 |
C15H11ClN4O2 |
分子量 |
314.72 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-14-17-15(11-4-2-1-3-5-11)18-19(14)12-6-8-13(9-7-12)20(21)22/h1-9H,10H2 |
InChI 键 |
AHONUOAQYQKCIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


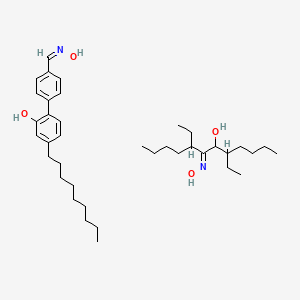
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
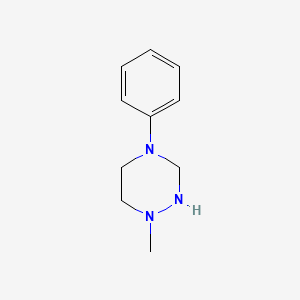
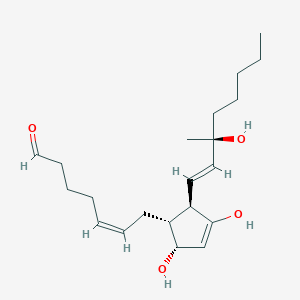

![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
